Ethyl Ropinirole
Description
Properties
CAS No. |
1797132-03-6 |
|---|---|
Molecular Formula |
C18H28N2O |
Molecular Weight |
288.435 |
IUPAC Name |
4-[2-(dipropylamino)ethyl]-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C18H28N2O/c1-4-11-19(12-5-2)13-10-15-8-7-9-17-16(15)14-18(21)20(17)6-3/h7-9H,4-6,10-14H2,1-3H3 |
InChI Key |
XQFBCUFVVNWMPC-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)CC |
Origin of Product |
United States |
Chemical Identity and Analytical Relevance of Ethyl Ropinirole
Design and Synthesis of Functionalized Ropinirole Congeners and Homobivalent Ligands
Pharmacophore-Based Design Principles for Dopamine (B1211576) Receptor Ligands
The design of effective dopamine receptor ligands is intrinsically linked to understanding their pharmacophores – the essential three-dimensional arrangement of functional groups that confers biological activity. For dopamine receptors (D1-D5), which are G protein-coupled receptors (GPCRs), specific structural features are recognized as critical for binding and eliciting a response.
A fundamental aspect of dopamine receptor ligand design is the presence of a positively charged nitrogen atom , typically part of an amine group. This basic nitrogen is crucial for forming an ionic interaction, often with a conserved aspartate residue (e.g., Asp3.32 in the D2 receptor) within the transmembrane domain of the receptor nih.govbiorxiv.orgacs.org. This interaction is a primary determinant of affinity.
Accompanying the basic nitrogen is an aromatic moiety . In the case of Ropinirole, this is the indolin-2-one core nih.govresearchgate.netnih.gov. This aromatic system engages in pi-pi stacking or hydrophobic interactions with aromatic residues in the receptor binding pocket, such as tryptophan (e.g., Trp6.48) biorxiv.org. The specific nature and substitution pattern of this aromatic ring significantly influence receptor subtype selectivity and binding affinity chemrxiv.orgnih.govresearchgate.net. For instance, modifications to the Ropinirole scaffold, such as the introduction of an N-ethyl group in this compound (4-(2-(dipropylamino)ethyl)-1-ethylindolin-2-one) synzeal.com, represent deliberate chemical derivatizations aimed at exploring SAR. While Ropinirole itself possesses an indolin-2-one core, this compound features an additional ethyl group attached to the nitrogen atom at the 1-position of the indolinone ring. Such modifications can alter the electronic distribution, lipophilicity, and steric fit within the receptor binding site.
Furthermore, the spatial orientation and the distance between the basic nitrogen and the aromatic system are paramount. Structure-activity relationship (SAR) studies have shown that altering the length and flexibility of the linker connecting these two key pharmacophoric elements can profoundly impact receptor affinity, efficacy, and selectivity biorxiv.orgacs.orgchemrxiv.orgnih.govresearchgate.net. For example, variations in the amine substituents on the side chain of Ropinirole analogues have been shown to yield significant D2 receptor agonist activity soton.ac.uk. The retention of basicity of the nitrogen atom within the pharmacophore context is consistently identified as a requirement for effective receptor binding nih.govacs.org.
The design of novel dopamine receptor ligands, including derivatives like this compound, relies on a deep understanding of these pharmacophoric principles, often guided by computational modeling, SAR studies, and bioisosteric replacements to optimize interactions with specific dopamine receptor subtypes.
Synthesis Strategies for Homobivalent Ligands with Varied Spacer Lengths
Beyond single-site ligands, the field of GPCR research has increasingly focused on bivalent ligands, which are designed to interact with two binding sites simultaneously. Dopamine receptors, like many other GPCRs, are known to form homodimers and heterodimers nih.govunipi.itnih.govresearchgate.net. Bivalent ligands offer a powerful approach to probe these dimeric interfaces, potentially leading to enhanced affinity, altered signaling, and improved selectivity.
Homobivalent ligands are characterized by having two identical pharmacophoric units linked by a spacer nih.govnih.govresearchgate.net. These ligands are particularly useful for studying receptor homodimers. The design and synthesis of such molecules involve several key considerations:
Pharmacophore Selection: The pharmacophore unit is typically derived from known potent and selective ligands for the target receptor. In the context of dopamine receptors, Ropinirole itself or its functionalized analogues can serve as the pharmacophore unipi.itresearchgate.netrsc.org.
Spacer Design and Synthesis: The spacer is the molecular bridge connecting the two pharmacophores. Its length, flexibility, and chemical composition are critical for the ligand's ability to engage both binding sites of a receptor dimer. The optimal spacer length is highly dependent on the specific dimerization interface of the target receptor.
Spacer Length: For dopamine D2 receptors, studies have indicated that spacer lengths varying from approximately 9-10 methylene (B1212753) units nih.gov to longer chains of 22, 26, or 30 atoms can lead to significantly increased potency compared to monovalent ligands researchgate.netrsc.org. Other research has identified spacers of up to 92 atoms as being effective in promoting D2 receptor homodimerization nih.govresearchgate.net. The precise length is often determined by computational modeling that maps the distance between orthosteric binding sites at different dimerization interfaces oup.comcsic.es.
Spacer Chemistry: Common spacer materials include alkyl chains, polyethylene (B3416737) glycol (PEG) units, or other flexible linkers that can be synthesized using standard organic chemistry methodologies. The synthesis typically involves coupling the pharmacophore units to the spacer, often through reactions such as amide bond formation, alkylation, or click chemistry.
Synthesis of Ropinirole-Based Bivalent Ligands: Research has demonstrated the synthesis of homobivalent ligands utilizing Ropinirole as the pharmacophore unipi.itresearchgate.netrsc.org. These syntheses typically involve modifying Ropinirole or a precursor to incorporate a reactive handle, which is then coupled to a spacer unit that is also functionalized at its other end for attachment to a second Ropinirole pharmacophore. For instance, functionalized amine congeners of Ropinirole have been synthesized and used to create homobivalent ligands with varying spacer lengths, showing enhanced potency through potential bitopic binding modes researchgate.netrsc.org.
The ability to systematically vary spacer lengths allows researchers to optimize the interaction of bivalent ligands with dimeric receptors, providing valuable tools for both fundamental research into receptor dimerization and the development of novel therapeutic agents.
Table 1: Examples of Bivalent Ligands Targeting Dopamine Receptors
| Ligand Type | Pharmacophore Base | Spacer Length (Atoms/Units) | Target Receptor | Key Finding/Effect | References |
| Homobivalent | Ropinirole | 22, 26, 30 atoms | D2 Receptor | 20-80x increased potency vs. monovalent Ropinirole | researchgate.netrsc.org |
| Homobivalent | Ropinirole | ~9-10 methylene units | D2 Receptor | High affinity, synergistic enhancement of potency | nih.gov |
| Homobivalent | Apomorphine | Varied spacer length | D2 Receptor | Novel SAR, relationship for spacer length with potency/efficacy/affinity | rsc.org |
| Homobivalent | Clozapine | Varied spacer length | D2 Receptor | Increased affinity (80-fold) and mild potency increase (5-fold) | unipi.it |
| Bivalent | Eticlopride | Varied linker/spacer | D2/D3 Receptors | SAR studies on bitopic ligands, affinity improvements with O-alkylation | nih.govresearchgate.net |
| Homobivalent | D2R-based | 92 atoms | D2 Receptor | Fosters D2R-homodimerization, reduces D2R-NTSR1 interaction | nih.govresearchgate.net |
Compound List
Ropinirole
this compound
Advanced Analytical and Structural Elucidation Methodologies for Ethyl Ropinirole
Spectroscopic Characterization Techniques for Structural Assignment
Spectroscopic methods are fundamental for the unambiguous structural confirmation of Ethyl Ropinirole (B1195838), distinguishing it from the active pharmaceutical ingredient, Ropinirole.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of Ethyl Ropinirole. The key to its identification lies in detecting the signals corresponding to the N-ethyl group, which are absent in the spectrum of Ropinirole.
In ¹H NMR spectroscopy, the presence of the ethyl group is confirmed by a characteristic quartet and a triplet. The methylene (B1212753) protons (-N-CH₂ -CH₃) are expected to appear as a quartet, while the methyl protons (-N-CH₂-CH₃ ) will present as a triplet. This is a clear distinction from the Ropinirole spectrum, which instead features a signal for the amide proton (N-H). sphinxsai.comgoogle.com
In ¹³C NMR, two additional signals corresponding to the ethyl carbons (-CH₂ - and -CH₃ ) will be present in the this compound spectrum, providing further structural confirmation. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals and confirm their connectivity, solidifying the structural assignment. researchgate.net
Table 1: Comparative NMR Data for Ropinirole and Expected Data for this compound
| Assignment | Ropinirole ¹H NMR (δ ppm) | Expected this compound ¹H NMR (δ ppm) | Structural Note |
|---|---|---|---|
| N-H (amide) | Present (e.g., ~10.2 ppm in DMSO-d₆) sphinxsai.com | Absent | Key differentiator |
| -N-CH₂ -CH₃ | Absent | Present (quartet) | Confirms N-ethyl group |
| -N-CH₂-CH₃ | Absent | Present (triplet) | Confirms N-ethyl group |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass Spectrometry (MS) is crucial for confirming the molecular weight of this compound and examining its fragmentation pattern. This compound has a molecular formula of C₁₈H₂₈N₂O and a molecular weight of approximately 288.43 g/mol . This is 28 atomic mass units greater than Ropinirole (C₁₆H₂₄N₂O, ~260.38 g/mol ), corresponding to the net addition of a C₂H₄ moiety (ethylation with loss of H).
Using a soft ionization technique like Electrospray Ionization (ESI), this compound would exhibit a protonated molecular ion [M+H]⁺ at an m/z of approximately 289. This is distinct from Ropinirole, which shows its [M+H]⁺ ion at m/z 261. sphinxsai.comnih.gov
Tandem mass spectrometry (MS/MS) provides further structural insight. The fragmentation patterns of this compound and Ropinirole would share common product ions resulting from the cleavage of the dipropylaminoethyl side chain. However, unique fragments resulting from the ethyl group on the indolinone ring would be specific to this compound, allowing for unequivocal identification even in a complex mixture. researchgate.netchimia.ch
Table 2: Molecular Weight and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
|---|---|---|---|
| Ropinirole | C₁₆H₂₄N₂O | 260.38 daicelpharmastandards.com | 261 sphinxsai.com |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective tool for identifying the functional groups present in a molecule and highlighting the key structural difference between Ropinirole and this compound.
The parent compound, Ropinirole, is a secondary amide and exhibits a characteristic N-H stretching vibration, which is typically observed in the region of 3200-3400 cm⁻¹. humanjournals.comresearchgate.net In contrast, this compound is a tertiary amide due to the substitution of the amide hydrogen with an ethyl group. Therefore, the FTIR spectrum of this compound is defined by the absence of this N-H stretching band.
Both compounds will show other similar characteristic absorption bands, such as the strong carbonyl (C=O) stretching of the lactam ring around 1700-1722 cm⁻¹ and various C-H stretching and aromatic C=C vibrations. humanjournals.comresearchgate.net The comparison of spectra makes the identification of the N-substitution straightforward.
Table 3: Comparative FTIR Functional Group Analysis
| Functional Group | Vibration | Ropinirole (cm⁻¹) | This compound (Expected, cm⁻¹) |
|---|---|---|---|
| Secondary Amide | N-H Stretch | Present (e.g., ~3320) humanjournals.com | Absent |
| Lactam Carbonyl | C=O Stretch | Present (e.g., ~1722) researchgate.net | Present |
Chromatographic Separation and Quantification Strategies
Chromatographic techniques are essential for separating this compound from Ropinirole and other related impurities, enabling accurate impurity profiling and quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Impurity Profiling and Quantification
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the predominant methods for the analysis of Ropinirole and its impurities. tandfonline.comakjournals.com These techniques are used to ensure the purity of the drug substance and to quantify impurities in the final dosage form.
This compound, being more lipophilic than Ropinirole due to the addition of the ethyl group, will have a different retention behavior in reversed-phase HPLC. In a typical reversed-phase system (e.g., using a C8 or C18 column), this compound will be retained more strongly and thus will have a longer retention time than Ropinirole. tandfonline.comnih.gov Method development focuses on optimizing mobile phase composition, pH, and gradient to achieve baseline separation of the main Ropinirole peak from all known and unknown impurities, including this compound. tandfonline.comijpbs.com Validated stability-indicating methods are crucial for monitoring the formation of such impurities under stress conditions. tandfonline.com
Table 4: Hypothetical HPLC Profile
| Compound | Relative Polarity | Expected Retention Time | Expected Relative Retention Time (RRT) |
|---|---|---|---|
| Ropinirole | More Polar | Shorter | 1.00 |
Thin-Layer Chromatography (TLC) / Densitometry Applications in Impurity Analysis
Thin-Layer Chromatography (TLC), coupled with densitometry for quantification, offers a simple, rapid, and cost-effective method for the analysis of Ropinirole and its impurities. scispace.comresearchgate.net This technique is particularly useful for routine quality control, reaction monitoring, and stability testing. nih.govresearchgate.net
In a TLC system, the separation is also based on polarity. When spotted on a polar stationary phase like silica (B1680970) gel, compounds are separated by a less polar mobile phase. This compound, being less polar than Ropinirole, will travel further up the plate, resulting in a higher Retention factor (Rf) value. nih.govresearchgate.net Densitometric scanning of the developed plate at a suitable wavelength (e.g., 250 nm) allows for the quantification of separated spots, making it a valuable tool for impurity profiling. scispace.comresearchgate.net
Capillary Electrophoresis Techniques (e.g., Capillary Zone Electrophoresis - CZE) for Separation and Physicochemical Parameter Determination
Capillary Electrophoresis (CE) stands out as a powerful analytical tool for the separation and characterization of drug compounds like this compound. research-solution.com Its high efficiency, minimal sample consumption, and automated nature make it particularly valuable. researchgate.net
Capillary Zone Electrophoresis (CZE), a fundamental mode of CE, has been successfully utilized for the determination of dissociation constants (pKa values) of Ropinirole and its structurally related impurities. nih.gov The principle of this technique relies on the differential migration of ions in an electric field, which is influenced by their charge-to-size ratio. research-solution.com By measuring the electrophoretic mobility of a compound at various pH levels, its pKa can be accurately determined. researchgate.net
For the analysis of Ropinirole and its impurities, a study demonstrated that careful optimization of the running buffer composition is critical. nih.gov A baseline resolution of six related compounds was achieved using a borate (B1201080) buffer containing acetonitrile (B52724) and magnesium sulfate. nih.gov This optimized CZE method proved capable of determining impurity levels down to 0.05% of the main component within a short analysis time of 15 minutes. nih.gov The dissociation constants obtained through CZE measurements have been confirmed by UV spectrophotometry, showing good agreement between the two techniques. nih.gov
The versatility of CE also extends to the determination of other critical physicochemical parameters, such as lipophilicity, which is a key factor in predicting a drug's behavior in the body. research-solution.com
Table 1: Optimized CZE Conditions for Ropinirole and Impurity Separation
| Parameter | Condition |
| Buffer | 100 mM Borate |
| Additives | 30 mM MgSO₄, 20% (v/v) Acetonitrile |
| Detection | UV |
| Analysis Time | < 15 minutes |
| Quantification Limit | 0.05% of the main component |
This table summarizes the optimized conditions for the separation of Ropinirole and its impurities using Capillary Zone Electrophoresis. nih.gov
Analytical Method Validation for Impurity Control and Quantification
The validation of analytical methods is a critical regulatory requirement to ensure that the methods are reliable, accurate, and reproducible for their intended purpose, which includes the control and quantification of impurities. researchgate.netsynzeal.com Validation is performed according to guidelines from the International Council for Harmonisation (ICH). researchgate.net
For this compound, this involves developing and validating methods, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify any process-related impurities or degradation products. nih.govresearchgate.net A stability-indicating HPLC method, for instance, was developed and validated for Ropinirole, demonstrating its capability to separate the drug from its degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). akjournals.com
Validation parameters typically include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. derpharmachemica.cominnovareacademics.in
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. derpharmachemica.comresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies. researchgate.netderpharmachemica.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netijpsonline.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. derpharmachemica.comakjournals.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. derpharmachemica.comakjournals.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. derpharmachemica.com
A developed UHPLC method for Ropinirole and its impurities was validated for precision, accuracy, linearity, and sensitivity, proving its suitability for determining nine process-related impurities. nih.gov
Table 4: Validation Parameters for a Ropinirole HPLC Method
| Parameter | Result | Reference |
| Linearity Range | 0.2–100 μg mL−1 | akjournals.com |
| Correlation Coefficient (r) | 0.9998 | akjournals.com |
| Limit of Detection (LOD) | 0.061 μg mL−1 | akjournals.com |
| Limit of Quantitation (LOQ) | 0.184 μg mL−1 | akjournals.com |
| Precision (%RSD) | <2% | researchgate.net |
| Accuracy (Recovery) | 100.09-100.19% | researchgate.net |
This table presents a summary of validation parameters from a reported HPLC method for Ropinirole, demonstrating its suitability for quality control.
Pharmacological and Structure Activity Relationship Sar Investigations of Ethyl Ropinirole and Ropinirole Analogues
Preclinical Pharmacological Investigations of Ropinirole (B1195838) Analogues in Neurobiological Models
Preclinical studies on ropinirole analogues have been instrumental in understanding the structure-activity relationships that govern their efficacy as dopamine (B1211576) agonists and potential neuroprotective agents. These investigations typically involve a range of in vitro and in vivo models to characterize the pharmacological properties of new chemical entities. However, specific data pertaining to "Ethyl Ropinirole" within these models could not be located in the reviewed literature.
Investigation of Dopaminergic System Modulation in Animal Models
The modulation of the dopaminergic system is a cornerstone of the therapeutic action of ropinirole and its analogues. Animal models of Parkinson's disease, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, are standardly used to assess the ability of these compounds to alleviate motor deficits by stimulating dopamine receptors.
Studies on various ropinirole analogues have demonstrated a range of potencies and efficacies at D2-like dopamine receptors (D2, D3, and D4). For instance, ropinirole itself is a selective D2-like receptor agonist with a higher affinity for D3 receptors. rndsystems.com Preclinical pharmacology studies have shown that ropinirole can reverse motor deficits in rodent and primate models of Parkinson's disease. nih.govresearchgate.net In 6-OHDA-lesioned mice, ropinirole induced contralateral circling, a behavior indicative of dopamine receptor stimulation. nih.gov
While the impact of altering the N-propyl groups of ropinirole has been a subject of research, leading to the synthesis of various analogues, specific and detailed findings for an "this compound" variant, including data on receptor binding affinities, functional potencies, and in vivo behavioral effects, are not described in the available search results. Consequently, a data table detailing the dopaminergic modulation of this compound cannot be constructed.
Assessment of Neuroprotective Potential and Underlying Mechanisms of Analogues
The potential for dopamine agonists to offer neuroprotection is an area of significant interest, with the aim of slowing the progression of neurodegenerative diseases like Parkinson's. The mechanisms investigated often include antioxidant effects, reduction of oxidative stress, and modulation of apoptotic pathways.
Ropinirole has been shown to possess neuroprotective properties in several preclinical models. For example, it has demonstrated the ability to protect against cell death induced by oxidative stress. In a study using a mouse model, ropinirole was found to have antioxidant activity and offered protection to dopaminergic neurons. scispace.com Another study in a rodent model of Alzheimer's disease showed that ropinirole could reduce oxidative damage and neuronal loss. nih.gov Furthermore, research on other ropinirole analogues has indicated neuroprotective effects against toxins like MPP+ in cell culture models. acs.org
However, the search for specific studies evaluating the neuroprotective potential of "this compound" did not yield any results. There is no available information on its ability to mitigate neuronal damage in preclinical models or the underlying mechanisms of such potential effects. Therefore, a data table summarizing the neuroprotective findings for this compound cannot be provided.
Future Perspectives in Ethyl Ropinirole and Ropinirole Analogue Research
Advancements in Targeted Impurity and Metabolite Synthesis for Research Standards
The synthesis of specific impurities and metabolites, such as Ethyl Ropinirole (B1195838), is fundamental to ensuring the quality and safety of pharmaceutical products. Ethyl Ropinirole, chemically identified as 4-[2-(Dipropylamino)ethyl]-1-ethyl-1,3-dihydro-2H-indol-2-one, serves as a critical reference standard in analytical testing. synzeal.com The targeted synthesis of such compounds on demand allows for precise analytical method development, validation, and quality control during the commercial production of Ropinirole. synzeal.com
Research has highlighted the necessity of isolating and characterizing potential impurities present in Ropinirole hydrochloride drug substances. nih.gov The process involves detecting impurities via methods like reverse-phase high-performance liquid chromatography (HPLC) and then elucidating their structures using spectral data from infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). nih.gov By having pure, synthesized standards of impurities like this compound, analytical scientists can accurately quantify their levels in the final drug product, ensuring they remain within safe, regulated limits. This targeted synthesis is a cornerstone of modern pharmaceutical quality assurance, moving beyond simple detection to proactive control.
Rational Design of Next-Generation Dopamine (B1211576) Receptor Probes and Pharmacological Tools
The core structure of ropinirole serves as a valuable scaffold for the rational design of sophisticated pharmacological tools aimed at exploring the intricacies of dopamine receptors. rsc.org Researchers are actively developing novel ropinirole analogues and functionalized congeners to probe the structural and functional requirements of the dopamine D2 receptor. rsc.orgacs.org This research has the potential to lead to the development of related bitopic ligands, biomarkers like radioligands, and fluorescently labeled probes that can provide a deeper understanding of the dopamine D2 receptor's role in conditions like Parkinson's disease. rsc.org
One innovative approach involves creating homobivalent ligands of ropinirole, where two ropinirole-like molecules are connected by spacers of varying lengths. rsc.org A study evaluating a series of these ligands found that several demonstrated significantly greater potency than ropinirole itself in a functional assay. rsc.org Molecular modeling suggests this increased potency may arise from a bitopic binding mode, involving both the primary (orthosteric) binding site and a secondary (allosteric) site on the receptor. rsc.org
| Compound | Spacer Length (atoms) | Potency (EC50 in nM) | Fold Increase in Potency vs. Ropinirole |
|---|---|---|---|
| Ropinirole | N/A | 304 | 1x |
| Ligand 1 | 22 | 3.9 | ~78x |
| Ligand 2 | 26 | 6.2 | ~49x |
| Ligand 3 | 30 | 14 | ~22x |
This rational design approach, which modifies the core structure to create tools like this compound or more complex bivalent ligands, is crucial for mapping receptor interactions and developing next-generation therapeutics with improved specificity and efficacy. rsc.orgacs.org
Integration of Analytical Quality by Design (AQbD) Principles in Impurity Research
To enhance the reliability and robustness of analytical methods for impurity profiling, researchers are increasingly integrating Analytical Quality by Design (AQbD) principles. nih.govresearchgate.net AQbD is a systematic approach to method development that begins with predefined objectives and emphasizes understanding the factors that influence method performance through sound science and quality risk management. nih.govijpda.org This approach results in a well-understood, fit-for-purpose, and robust method that consistently delivers its intended performance. biomedres.us
In the context of ropinirole, AQbD has been applied to develop an improved ultra-high-performance liquid chromatographic (UHPLC) method for determining process-related impurities. nih.govresearchgate.net The existing pharmacopeial method suffered from issues where different impurities would co-elute, making accurate quantification difficult. nih.govresearchgate.net The AQbD process involved:
Defining an Analytical Target Profile (ATP): The first step was to clearly define the goals of the analytical method. nih.govresearchgate.net
Risk Assessment and Screening: A fractional factorial screening design was used to investigate the effects of six different critical method parameters (CMPs), such as column temperature and mobile phase composition. nih.gov
Method Optimization: The most significant parameters were further evaluated using a response-surface design to create mathematical models. nih.govresearchgate.net
Establishing a Design Space: Based on the models, a "design space" or Method Operable Design Region (MODR) was established. This is a multidimensional space of method parameters within which the method is proven to perform robustly. nih.govbiomedres.us
The resulting validated method was proven suitable for determining nine process-related impurities of ropinirole with improved selectivity and a shorter analysis time, demonstrating the power of AQbD to create superior analytical tools for impurity research. nih.govresearchgate.net
Exploration of Novel Therapeutic Applications for Analogues Based on Mechanistic Insights (e.g., Neuroprotection)
While ropinirole is an established dopamine agonist, ongoing research into its mechanisms of action and those of its analogues is revealing novel therapeutic possibilities beyond its primary indications. nih.gov A significant area of exploration is neuroprotection. Studies have shown that ropinirole can protect striatal dopaminergic neurons against toxins like 6-hydroxydopamine (6-OHDA) in animal models. drugbank.com This neuroprotective effect appears to be mediated through the activation of dopamine D2 receptors, which leads to an increase in the activity of antioxidant enzymes such as glutathione (B108866) (GSH), catalase, and superoxide (B77818) dismutase (SOD). drugbank.com
Further research has demonstrated that ropinirole can preserve mitochondrial function following ischemic injury in preclinical stroke models. nih.gov Treatment with ropinirole was shown to reduce the infarct area, attenuate the production of mitochondrial reactive oxygen species (ROS), and inhibit the downstream processes of apoptosis. nih.gov
The therapeutic potential of ropinirole and its analogues is also being investigated for other neurodegenerative conditions. Recently, an early-stage clinical trial investigated ropinirole for amyotrophic lateral sclerosis (ALS), showing it was safe and suggested it could potentially slow disease progression in some patients. neurologylive.com In a completely different therapeutic area, recent findings suggest ropinirole may be effective in treating periodontitis by inhibiting the acetyltransferase NAT10, thereby reducing inflammation. probiologists.com These explorations highlight a promising future where ropinirole analogues could be repurposed or redesigned for a wider range of diseases based on a deeper understanding of their molecular mechanisms.
Q & A
Q. What is the structural and functional relationship between Ethyl Ropinirole and its dopaminergic activity?
this compound acts as a non-ergot dopamine agonist with selectivity for D2, D3, and D4 receptors, which underpins its therapeutic efficacy in Parkinson’s disease and restless legs syndrome (RLS). Its chemical structure—4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one—facilitates receptor binding via the ethylamine side chain, while the indolinone moiety enhances stability. Methodologically, receptor affinity assays (e.g., radioligand binding studies) and molecular docking simulations are used to validate its selectivity and binding kinetics .
Q. How can researchers validate the purity of this compound in API and formulations?
Stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard. Key parameters include:
- Column : L1 packing (C18), 4.6 mm × 7.5 cm, 3.5 µm
- Mobile phase : Phosphate buffer (pH 3.0) and acetonitrile (70:30)
- Detection : UV at 250 nm System suitability criteria (tailing factor ≤1.5, RSD ≤2.0%) ensure reproducibility. Quantification relies on peak area ratios against USP Ropinirole Hydrochloride reference standards .
Q. What preclinical models are appropriate for studying this compound’s efficacy in neurological disorders?
Rodent models of Parkinson’s disease (e.g., 6-OHDA-lesioned rats) and RLS (iron-deficient mice) are widely used. Outcome measures include rotational behavior, locomotor activity, and polysomnography to assess sleep disturbances. Dose-response studies (0.25–4.0 mg/kg) align with clinical dosing ranges, while control groups receive saline or dopamine-depleting agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across formulations?
Discrepancies in dissolution profiles (e.g., immediate vs. extended-release tablets) require method standardization. For example, dissolution testing with/without sinkers (per FDA guidelines) reduces variability in release rates. Statistical analysis (ANOVA, Pearson correlation) of time-point data (e.g., 1, 4, 8, 12 hours) ensures robustness. Cross-validating results via HPLC and mass spectrometry further mitigates data conflicts .
Q. What experimental design principles apply to clinical trials evaluating this compound’s long-term safety?
Use the PICO framework :
- Population : Patients with moderate-to-severe RLS (IRLS score ≥15)
- Intervention : this compound (0.25–4.0 mg/day)
- Comparison : Placebo-controlled, double-blind randomization
- Outcome : Change in IRLS score, CGI-I scale, and QoL metrics at 12 weeks Adherence to FINER criteria (feasibility, novelty, ethics) ensures methodological rigor. Post-hoc analyses should address confounding variables like augmentation risk .
Q. How can researchers optimize polymer compatibility in this compound extended-release formulations?
Conduct drug-polymer compatibility studies using:
- Thermal analysis : Differential scanning calorimetry (DSC) to detect interactions between ropinirole HCl and polymers (e.g., Eudragit RS 100).
- FTIR spectroscopy : Identify shifts in amine (-NH) or carbonyl (C=O) peaks.
- Dissolution testing : Compare release profiles (pH 1.2 to 6.8) to select matrices ensuring zero-order kinetics. Ethyl cellulose is preferred for pH-independent release .
Q. What statistical approaches address limitations in small-sample studies on this compound’s off-label uses (e.g., bipolar depression)?
Use Bayesian hierarchical models to pool data from heterogeneous cohorts. Sensitivity analyses (e.g., Monte Carlo simulations) quantify uncertainty in effect sizes. Pre-register hypotheses (e.g., reduction in depressive episodes) to avoid Type I errors. Report limitations transparently, including power calculations and attrition rates .
Methodological and Ethical Considerations
Q. How should researchers design a P-E/I-C-O framework for observational studies on this compound?
- Population : Adults with idiopathic Parkinson’s disease (Hoehn & Yahr Stage 2-3)
- Exposure : Chronic this compound use (>6 months)
- Comparison : Levodopa monotherapy
- Outcome : Motor fluctuations (UPDRS Part III) and dyskinesia incidence Shell tables should capture covariates (age, disease duration) and adjust for confounding via multivariate regression .
Q. What ethical safeguards are critical in trials involving this compound?
- Informed consent : Disclose risks of impulse control disorders (e.g., gambling addiction).
- Data integrity : Pre-specify adverse event reporting protocols (SAE timelines).
- Compliance : Follow ICH-GCP guidelines and obtain IRB approval for protocol amendments .
Data Interpretation and Reporting
Q. How to reconcile conflicting preclinical and clinical data on this compound’s 5-HT1A activity?
Apply translational pharmacology principles:
- In vitro : Radioligand assays (e.g., 5-HT1A receptor binding in HEK293 cells).
- In vivo : Microdialysis in rodent prefrontal cortex to measure serotonin release.
- Clinical : Secondary analysis of CGI-I subscales for mood-related outcomes.
Meta-analyses using random-effects models can resolve interspecies discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
